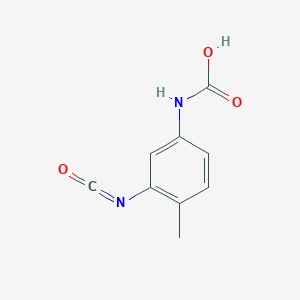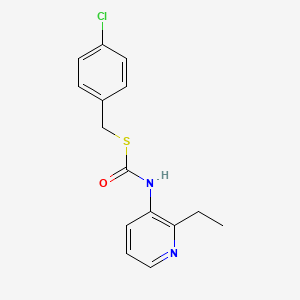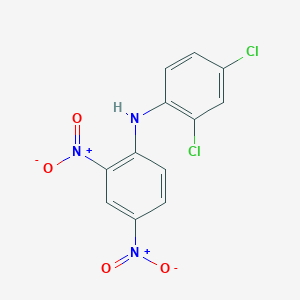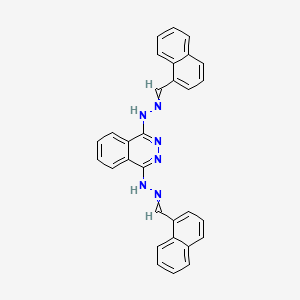![molecular formula C22H13N3O2 B14693555 (11E)-11-[(4-nitrophenyl)methylidene]indeno[1,2-b]quinoxaline CAS No. 32849-82-4](/img/structure/B14693555.png)
(11E)-11-[(4-nitrophenyl)methylidene]indeno[1,2-b]quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(11E)-11-[(4-nitrophenyl)methylidene]indeno[1,2-b]quinoxaline is a complex organic compound that belongs to the class of indenoquinoxalines. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry and materials science. The presence of the nitrophenyl group and the indenoquinoxaline core structure contributes to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (11E)-11-[(4-nitrophenyl)methylidene]indeno[1,2-b]quinoxaline typically involves a multi-step process. One common method includes the condensation of 4-nitrobenzaldehyde with indeno[1,2-b]quinoxaline under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete conversion to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(11E)-11-[(4-nitrophenyl)methylidene]indeno[1,2-b]quinoxaline undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted indenoquinoxalines.
Aplicaciones Científicas De Investigación
(11E)-11-[(4-nitrophenyl)methylidene]indeno[1,2-b]quinoxaline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of (11E)-11-[(4-nitrophenyl)methylidene]indeno[1,2-b]quinoxaline involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the indenoquinoxaline core can intercalate with DNA, disrupting its function. These interactions can lead to the inhibition of cellular processes, making the compound a potential candidate for anticancer and antimicrobial therapies.
Comparación Con Compuestos Similares
Similar Compounds
(E)-2-[(1-Benzylpiperidin-4-yl)methylene]-5,6-dimethoxyindan-1-one: A compound with a similar methylene bridge and aromatic structure.
2-(1H-Indol-3-yl)-ethylamine, compound with oxalic acid: Another compound with a complex aromatic structure.
Uniqueness
(11E)-11-[(4-nitrophenyl)methylidene]indeno[1,2-b]quinoxaline is unique due to its specific combination of the nitrophenyl group and the indenoquinoxaline core. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
32849-82-4 |
|---|---|
Fórmula molecular |
C22H13N3O2 |
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
(11E)-11-[(4-nitrophenyl)methylidene]indeno[1,2-b]quinoxaline |
InChI |
InChI=1S/C22H13N3O2/c26-25(27)15-11-9-14(10-12-15)13-18-16-5-1-2-6-17(16)21-22(18)24-20-8-4-3-7-19(20)23-21/h1-13H/b18-13+ |
Clave InChI |
XGZYKGWTODTUFL-QGOAFFKASA-N |
SMILES isomérico |
C1=CC=C2C(=C1)/C(=C\C3=CC=C(C=C3)[N+](=O)[O-])/C4=NC5=CC=CC=C5N=C24 |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC3=CC=C(C=C3)[N+](=O)[O-])C4=NC5=CC=CC=C5N=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


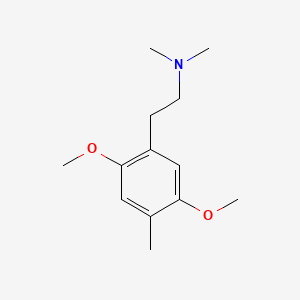
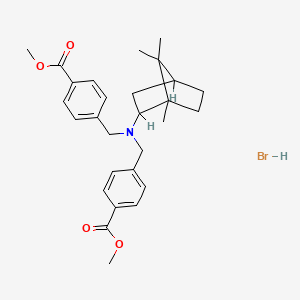
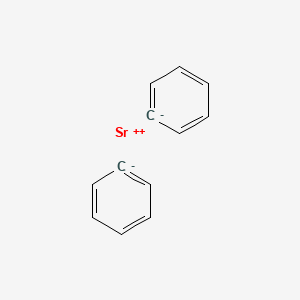
![4a,6a-Dimethylhexadecahydroindeno[5,4-f]chromene-2,7-diyl diacetate](/img/structure/B14693491.png)
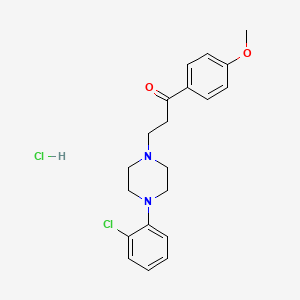
![Ethanamine, N,N-dimethyl-2-[2-[2-(2-pyridinyl)ethenyl]phenoxy]-](/img/structure/B14693511.png)
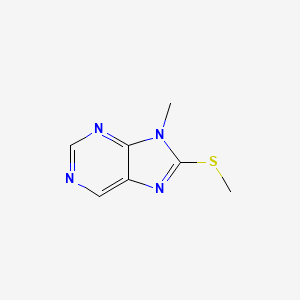
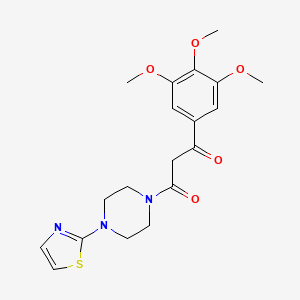
![1(3H)-Isobenzofuranone, 3-[(4-nitrophenyl)methylene]-](/img/structure/B14693531.png)
